4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Description
4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a chlorine atom at position 4 and a 3-methoxyphenyl group at position 2.
Properties
IUPAC Name |
4-chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-18-10-4-2-3-9(7-10)11-8-12-13(14)15-5-6-17(12)16-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGABHGIQFJDTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyphenylhydrazine with 4-chloropyrazole-5-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory and anticancer properties.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological activity of pyrazolo[1,5-a]pyrazine derivatives is highly dependent on substituent patterns. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Halogen vs. Methoxy groups (e.g., 3-MeO in the target compound) may improve solubility but could reduce membrane permeability due to increased polarity .
- Bulkier Substituents: The 3,4-dimethoxyphenyl analog () has a higher molecular weight (289.72) and may face steric hindrance in target binding compared to monosubstituted derivatives.
Kinase Inhibition
Pyrazolo[1,5-a]pyrazines are explored as kinase inhibitors. For example:
- BTK Inhibition : A pyrazolo[1,5-a]pyrazine derivative (compound 7 in ) was designed as a covalent BTK inhibitor, utilizing a hinge-binding motif and acrylamide warhead for cysteine engagement .
- TTK Inhibition: Pyrazolo[1,5-a]pyrimidines (closely related scaffolds) show nanomolar potency against TTK kinase, with polar substituents enhancing physicochemical properties .
TLR7 Antagonism
Pyrazolo[1,5-a]quinoxaline derivatives () with 4–5 carbon alkyl chains exhibit TLR7 antagonism (IC₅₀ = 8–10 µM), suggesting that lipophilic substituents are critical for target engagement . The 3-methoxyphenyl group in the target compound may similarly influence lipophilicity and receptor affinity.
Anticancer Activity
While direct data for the target compound are lacking, pyrazolo[1,5-a]pyrimidine analogs (e.g., compound 7c in ) show potent antitumor activity (IC₅₀ = 2.7 µM against HEPG2 liver carcinoma) . Chlorine and aryl substituents in pyrazolo-pyrazines may similarly enhance cytotoxicity through DNA intercalation or kinase inhibition.
Biological Activity
4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 1255783-50-6, exhibits promising pharmacological properties, particularly in the context of cancer research and other therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine features a pyrazolo[1,5-a]pyrazine core with a chloro and methoxy substituent on the phenyl ring. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 4-chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine |
| Molecular Formula | C13H10ClN3O |
| Molecular Weight | 259.69 g/mol |
| CAS Number | 1255783-50-6 |
The primary target for 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . The compound acts as an inhibitor of CDK2, leading to significant effects on various biochemical pathways including:
- Ras/Erk Pathway
- PLC-γ Pathway
- PI3K/Akt Pathway
Inhibition of CDK2 results in the suppression of cell growth and the induction of apoptosis in cancer cells, making it a candidate for anticancer therapy .
Anticancer Properties
Research has demonstrated that 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine exhibits potent anticancer activity. In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231), with mechanisms involving caspase activation .
Case Studies
A study comparing the efficacy of this compound with standard chemotherapeutics like cisplatin revealed that it has a comparable or superior cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells . The compound's ability to modulate apoptotic pathways was confirmed through assays measuring caspase activity.
Pharmacokinetics
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic properties for 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine. These predictions indicate good oral bioavailability and low toxicity profiles when compared to other compounds in its class .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine, it is useful to compare it with structurally similar compounds:
| Compound | Anticancer Activity | Mechanism of Action |
|---|---|---|
| 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | Moderate | CDK inhibition |
| 4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine | Low | Unknown |
| 4-Chloro-2-(3-methylphenyl)pyrazolo[1,5-a]pyrazine | High | CDK inhibition |
This table illustrates that while there are other compounds with similar structures, the specific positioning of the methoxy group in 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine enhances its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
